![molecular formula C16H19ClN2O2 B1425347 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone CAS No. 477846-48-3](/img/structure/B1425347.png)
3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone
Descripción general
Descripción
3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone, also known as 4-Chlorobenzyl-2-dimethylaminoethyl-1-hydroxy-3-pyridinone, is a synthetic organic compound that has been studied for its potential use as an anti-inflammatory, analgesic, and anti-fungal agent. This compound has been shown to have a wide range of applications in scientific research, from its role in the synthesis of other compounds to its use as a model for studying the structure and behavior of proteins.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
One of the primary applications of this compound, along with its analogs, is in the field of chemical synthesis, where it serves as an intermediary or building block for more complex chemical structures. For instance, compounds similar to 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone have been synthesized for the development of novel chelators based on a triaza macrocycle backbone with 1-hydroxy-2(H)-pyridin-2-one coordinating groups. These chelators are explored for their potential as powerful Fe(3+) chelators capable of competing with bacterial siderophores, suggesting a significant application in addressing microbial growth by sequestering essential iron from the microbial environment. The synthesis of these compounds involves complex chemical reactions that yield hexadentate chelators showing biostatic activity against a range of pathogenic bacteria, demonstrating their potential application alongside antibiotics in combating infections (Workman, Hunter, Dover, & Tétard, 2016).
Potential Therapeutic Applications
Another significant application of compounds structurally related to 3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone lies in their potential therapeutic uses. For example, N-aryl-substituted derivatives have been explored for their therapeutic relevance in neurodegenerative diseases such as Alzheimer's disease. These molecules, designed to sequester, redistribute, and/or remove metal ions, offer a multifaceted approach to therapy, incorporating metal chelation, antioxidant properties, and interference with metal ion-induced amyloid peptide aggregation. Their design includes functionalization with frameworks derived from known amyloid imaging agents, targeting drug action specifically to metal-overloaded amyloid plaques in the Alzheimer's brain. Such compounds were evaluated for their antioxidant activity, cytotoxicity, and ability to interfere with amyloid peptide aggregation, highlighting their promise as lead compounds in Alzheimer's therapy (Scott, Telpoukhovskaia, Rodríguez-Rodríguez, Merkel, Bowen, Page, Green, Storr, Thomas, Allen, Lockman, Patrick, Adam, & Orvig, 2011).
Drug Development and Pharmacological Research
The discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), exemplifies the compound's role in pharmacological research and drug development. These agonists represent a breakthrough in drug design, offering a nonpeptidic, druglike profile with high selectivity and potential as pharmacological research tools and drug leads. Their development underscores the chemical compound's application in discovering new therapeutic agents with specific receptor targets, opening avenues for the development of treatments based on receptor modulation (Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, & Hacksell, 2002).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-18(2)9-10-19-8-7-15(20)14(16(19)21)11-12-3-5-13(17)6-4-12/h3-8,20H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIGRIZJTRHIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324093 | |
| Record name | 3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666184 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone | |
CAS RN |
477846-48-3 | |
| Record name | 3-[(4-chlorophenyl)methyl]-1-[2-(dimethylamino)ethyl]-4-hydroxypyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)
![5,7-Dichloroimidazo[1,2-c]pyrimidine](/img/structure/B1425267.png)
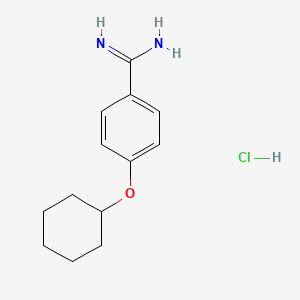
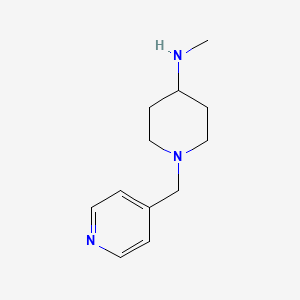
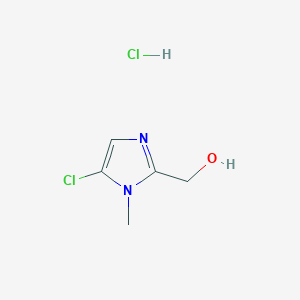
![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)

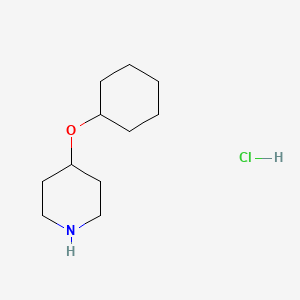
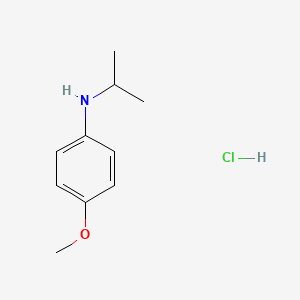
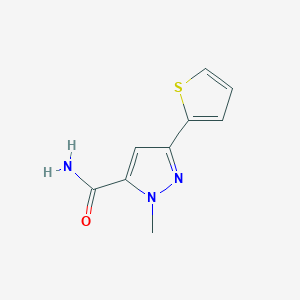
![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)